Pentafluorphenylpyridin-2-carboxylat

Übersicht

Beschreibung

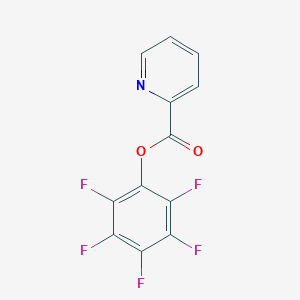

Pentafluorophenyl pyridine-2-carboxylate is an organic compound with the molecular formula C12H4F5NO2 and a molecular weight of 289.16 g/mol . This compound is characterized by the presence of a pentafluorophenyl group attached to a pyridine-2-carboxylate moiety, making it a valuable reagent in various chemical reactions and research applications .

Wissenschaftliche Forschungsanwendungen

Pentafluorophenyl pyridine-2-carboxylate has a wide range of applications in scientific research, including:

Organic synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing pyridine and pentafluorophenyl groups.

Material science: The compound is employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Pharmaceutical development: Pentafluorophenyl pyridine-2-carboxylate is used in the synthesis of potential drug candidates and bioactive molecules.

Wirkmechanismus

Target of Action

It’s known that the compound interacts with metal complexes containing a polar fe–mg bond .

Mode of Action

Pentafluorophenyl pyridine-2-carboxylate undergoes a reaction with a metal complex containing a polar Fe–Mg bond, leading to selective C–F bond activation . This process involves a stepwise nucleophilic aromatic substitution (SNAr) mechanism, where the bimetallic nucleophile attacks the electron-deficient aromatic ring . This is the first time the SNAr mechanism has been elucidated in detail for metal-based nucleophiles .

Biochemical Pathways

The compound’s interaction with metal complexes and its role in the snar mechanism suggest it may influence pathways involving these complexes and mechanisms .

Pharmacokinetics

Its molecular weight is 28916 , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

Its ability to activate c–f bonds via the snar mechanism suggests it may have significant effects at the molecular level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentafluorophenyl pyridine-2-carboxylate can be synthesized through the reaction of pentafluorophenol with pyridine-2-carbonyl chloride hydrochloride . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the ester bond between the pentafluorophenyl group and the pyridine-2-carboxylate moiety . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .

Industrial Production Methods

While specific industrial production methods for pentafluorophenyl pyridine-2-carboxylate are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluorophenyl pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of substituted pyridine-2-carboxylates.

Common Reagents and Conditions

Major Products Formed

Nucleophilic substitution: Substituted pyridine-2-carboxylates with various functional groups depending on the nucleophile used.

Hydrolysis: Pyridine-2-carboxylic acid and pentafluorophenol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentafluorophenyl acetate: Similar to pentafluorophenyl pyridine-2-carboxylate, this compound contains a pentafluorophenyl group attached to an acetate moiety.

Pentafluorophenyl benzoate: This compound features a pentafluorophenyl group attached to a benzoate moiety and is also used in organic synthesis.

Uniqueness

Pentafluorophenyl pyridine-2-carboxylate is unique due to the presence of the pyridine-2-carboxylate moiety, which imparts additional reactivity and versatility in chemical reactions compared to other pentafluorophenyl esters . This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .

Biologische Aktivität

Pentafluorophenyl pyridine-2-carboxylate (PFPC) is a synthetic organic compound characterized by its unique structural features, including a pentafluorophenyl group and a pyridine ring with a carboxylate functional group. This article explores the biological activity of PFPC, focusing on its biochemical interactions, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of PFPC is . The presence of the pentafluorophenyl group significantly influences its chemical reactivity and biological properties. The electron-withdrawing nature of this group enhances lipophilicity, which can affect the compound's interaction with biological targets.

Enzyme Modulation

PFPC has been shown to interact with various enzymes, influencing their activity. Notably, it affects acetylcholinesterase activity, which is crucial in the cholinergic nervous system. The compound's ability to form stable adducts with nucleophiles such as amines and thiols suggests potential applications in enzyme inhibition and modulation.

Cellular Effects

Research indicates that PFPC can influence cellular processes, including cell signaling pathways and gene expression. Its derivatives have demonstrated antimicrobial properties against specific bacterial strains, indicating a potential for developing new antimicrobial agents. Additionally, studies have shown that PFPC can enhance enzyme activity at lower doses while reducing oxidative stress in animal models.

The mechanism by which PFPC exerts its biological effects involves several key interactions:

- Molecular Targeting : The pentafluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the pyridine ring participates in hydrogen bonding and coordination with metal ions. This dual interaction can modulate enzyme activities and other biochemical processes.

- Chemical Reactions : PFPC undergoes various chemical reactions, including nucleophilic substitution and hydrolysis, leading to the formation of biologically active derivatives.

Antimicrobial Activity

A study investigating the antimicrobial properties of PFPC derivatives found significant activity against several bacterial strains. For example, compounds structurally similar to PFPC exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may improve bioactivity .

Enzyme Inhibition Studies

In a comparative analysis of fluorinated compounds, PFPC was shown to inhibit histone deacetylases (HDACs) more effectively than non-fluorinated analogs. The introduction of fluorine at specific positions increased potency against various cancer cell lines, indicating potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentafluorophenyl pyridine-4-carboxylate | Similar fluorinated phenyl group; different position | Explored for catalytic applications |

| Pentafluorophenyl benzoate | Contains a benzoate structure instead of pyridine | Broader applications in polymer chemistry |

| Pentafluorophenyl acetate | Acetic acid derivative | Often used as a reagent for acylation reactions |

The distinct arrangement of functional groups in PFPC contributes to its unique reactivity profile and potential applications compared to similar compounds.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSLIBBYMXLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373058 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188837-53-8 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.